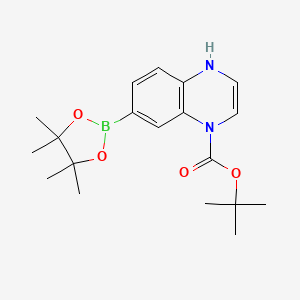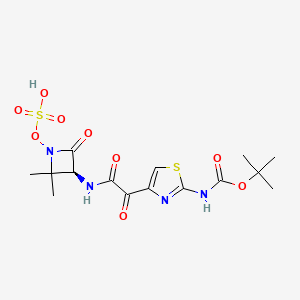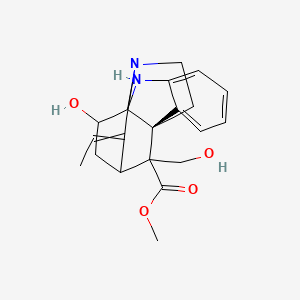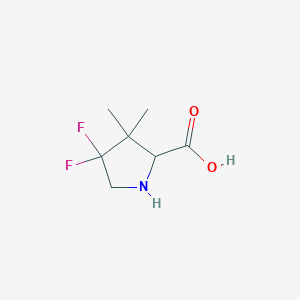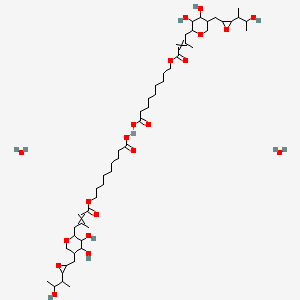
2-Amino-4-cyano-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyano-3-fluorobenzoic acid is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzoic acid, featuring an amino group at the second position, a cyano group at the fourth position, and a fluorine atom at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyano-3-fluorobenzoic acid typically involves multiple steps. One common method starts with 4-fluorobenzyl alcohol as the raw material. The steps include:
Nitration: 4-fluorobenzyl alcohol is nitrated using a nitration reagent in the presence of concentrated sulfuric acid to introduce a nitro group.
Oxidation: The nitro-substituted intermediate undergoes oxidation to form a benzoic acid derivative.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods use readily available raw materials and conventional reaction conditions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-cyano-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Amino-4-cyano-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyano-3-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound interacts with proteins or nucleic acids, altering their function and leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4-fluorobenzoic acid: Similar structure but with the amino group replaced by a hydrogen atom.
2-Amino-3-fluorobenzoic acid: Similar structure but without the cyano group.
4-Cyano-2-fluorobenzoic acid: Similar structure but with the amino group replaced by a hydrogen atom
Uniqueness
2-Amino-4-cyano-3-fluorobenzoic acid is unique due to the presence of both an amino group and a cyano group on the benzene ring, along with a fluorine atom. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
IUPAC Name |
2-amino-4-cyano-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALUYCPUNANIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)


